Gain of MTP Inhibitory Function: CP-10447 vs. Parent Methaqualone
CP-10447 is a direct inhibitor of human liver microsomal triglyceride transfer protein (MTP) with an IC50 of approximately 1.7 µM in an in vitro assay using artificial liposomes and partially purified human MTP . In contrast, the parent compound methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), which lacks the 4-bromo substituent on the N3-phenyl ring, has no reported MTP inhibitory activity at concentrations up to 100 µM, and its pharmacological profile is dominated by GABA-A receptor positive allosteric modulation . The bromine atom in CP-10447 is therefore essential for MTP target engagement.
| Evidence Dimension | In vitro MTP inhibition (human liver microsomal triglyceride transfer activity) |
|---|---|
| Target Compound Data | IC50 ≈ 1.7 µM (CP-10447) |
| Comparator Or Baseline | Methaqualone: no significant MTP inhibition detected at ≤100 µM |
| Quantified Difference | >58-fold selectivity window for MTP inhibition (lower bound estimate) |
| Conditions | Assay: artificial liposomes + partially purified human liver MTP; reference: Haghpassand et al., 1996 |
Why This Matters
For researchers requiring pharmacological MTP inhibition, methaqualone is functionally inert at MTP and thus cannot substitute for CP-10447 in lipoprotein assembly or apoB trafficking studies.
- [1] Haghpassand M, Wilder D, Moberly JB. Inhibition of apolipoprotein B and triglyceride secretion in human hepatoma cells (HepG2). J Lipid Res. 1996 Jul;37(7):1468-80. PMID: 8827519. View Source
- [2] Hammer H, Bader BM, Ehnert C, et al. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). Mol Pharmacol. 2015 Feb;87(2):317-27. doi:10.1124/mol.114.094987. View Source
